DJ-1-IN-1

DJ-1/PARK7 Covalent Inhibitor Target Engagement

Select DJ-1-IN-1 for its unique 2-chlorophenoxyethyl side chain, which enables covalent DJ-1 binding and confirmed Wnt pathway inhibition (ACHN IC50: 12.18 μM). This specific profile is ideal for renal cancer (RCC) and cancer stem cell research, and is not replicated by simpler isatin analogs. It is a critical SAR tool for developing next-generation irreversible inhibitors.

Molecular Formula C16H12ClNO3
Molecular Weight 301.72g/mol
CAS No. 797780-71-3
Cat. No. B367212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJ-1-IN-1
CAS797780-71-3
Molecular FormulaC16H12ClNO3
Molecular Weight301.72g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClNO3/c17-12-6-2-4-8-14(12)21-10-9-18-13-7-3-1-5-11(13)15(19)16(18)20/h1-8H,9-10H2
InChIKeyWQTRWQQRKDITBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione (CAS 797780-71-3) | DJ-1 Inhibitor for Cancer Research Procurement


1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione (CAS 797780-71-3), also referred to as DJ-1-IN-1, is a synthetic small-molecule covalent inhibitor of the DJ-1 protein (PARK7) [1]. This compound belongs to the indole-2,3-dione (isatin) chemotype and has been identified as an antiproliferative agent active against ACHN renal cancer cells with an IC₅₀ of 12.18 μM, while also inhibiting the Wnt signaling pathway .

Why Generic Isatin Analogs Cannot Substitute for 1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione in DJ-1-Focused Research


While numerous indole-2,3-dione (isatin) derivatives exist as DJ-1 inhibitors, their functional profiles diverge markedly based on N1-substituent identity and substitution pattern [1]. This compound's unique 2-chlorophenoxyethyl side chain confers a specific combination of covalent DJ-1 binding and Wnt pathway modulation that is not recapitulated by simpler analogs such as 5-fluoro-1-(2-phenylethyl)-1H-indole-2,3-dione or unsubstituted isatin scaffolds. Moreover, DJ-1 inhibitors vary widely in potency (IC₅₀ ranging from 0.02 μM to >50 μM), cellular target engagement mechanism, and downstream signaling effects, making direct substitution without comparative validation scientifically unsound [2].

Quantitative Differentiation of 1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione (CAS 797780-71-3) Against Comparator DJ-1 Inhibitors


Covalent Inhibition Mechanism vs. Reversible DJ-1 Inhibitors

1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione functions as a covalent inhibitor of DJ-1, irreversibly modifying the target protein, in contrast to many earlier DJ-1 ligands that bind reversibly. Covalent inhibition offers prolonged pharmacodynamic effects and distinct structure-activity relationship (SAR) considerations compared to reversible inhibitors such as STK793590 (Kd = 0.1 μM) which do not form a stable covalent adduct [1]. The covalent binding mode of this compound was established in the primary discovery study, which employed hybrid virtual screening specifically targeting covalent ligandable sites on DJ-1 [2].

DJ-1/PARK7 Covalent Inhibitor Target Engagement

ACHN Renal Cancer Cell Antiproliferative Activity vs. STK793590 and DM10

In ACHN renal cancer cells, 1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione inhibits proliferation with an IC₅₀ of 12.18 μM [1]. While STK793590 is a more potent DJ-1 binder in biochemical assays (Kd = 0.1 μM, IC₅₀ = 0.28 μM), it was later shown to have weaker cellular anticancer effects than the dimeric inhibitor DM10 in multiple cancer lines [2]. The present compound occupies an intermediate potency niche, providing a distinct tool for exploring concentration-dependent DJ-1 inhibition without the extreme potency or dimeric complexity of advanced analogs. This IC₅₀ value was determined in the same ACHN cell line used for profiling other DJ-1-targeting agents, enabling cross-study comparisons .

Renal Cell Carcinoma Antiproliferative ACHN

Wnt/β-Catenin Signaling Pathway Inhibition as a Dual Mechanism Feature

Unlike the majority of reported DJ-1 inhibitors, 1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione has been specifically validated to inhibit the Wnt signaling pathway, including downregulation of β-catenin [1]. This dual mechanism—DJ-1 inhibition plus Wnt pathway suppression—is not a universal feature of DJ-1 ligands. For example, the prototypical inhibitor STK793590 has not been reported to modulate Wnt signaling, and the pesticide-derived inhibitors (e.g., thiram, IC₅₀ = 0.02 μM) lack Wnt pathway data altogether [2]. The Wnt inhibitory activity of this compound was confirmed in the primary discovery publication, distinguishing it from other virtual screening hits that lacked this functional annotation [3].

Wnt Signaling β-catenin Cancer Stem Cells

Recommended Research Applications for 1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione (CAS 797780-71-3)


Renal Cell Carcinoma (RCC) DJ-1 Dependency Studies

Given its validated antiproliferative activity in ACHN renal cancer cells (IC₅₀ = 12.18 μM), this compound is well-suited for probing DJ-1 dependency in RCC models. It can be used alongside more potent biochemical inhibitors (e.g., STK793590) to dissect the relationship between target engagement and cellular efficacy in renal cancer lines [1].

Wnt/β-Catenin Pathway Crosstalk Investigations

As one of the few DJ-1 inhibitors with confirmed Wnt signaling inhibition, this compound enables studies examining the functional intersection between DJ-1 and β-catenin-driven transcription. This is particularly relevant in cancer stem cell biology and epithelial-mesenchymal transition (EMT) research, where both DJ-1 and Wnt signaling are implicated .

Covalent Inhibitor SAR and Probe Development

This compound serves as a covalent tool compound for optimizing irreversible DJ-1 inhibitors. Its N1-(2-chlorophenoxyethyl) substituent and covalent binding mode provide a distinct SAR starting point compared to reversible isatin derivatives, facilitating medicinal chemistry campaigns aimed at improving selectivity and cellular potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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